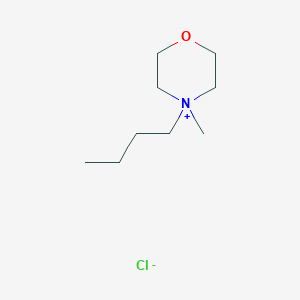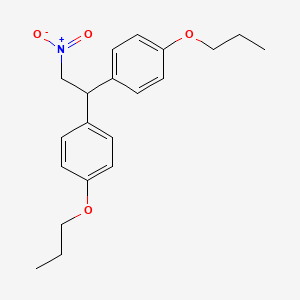
Benzene, 1,1'-(2-nitroethylidene)bis(4-propoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(2-nitroethylidene)bis(4-propoxy-) is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a nitroethylidene group and propoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-nitroethylidene)bis(4-propoxy-) typically involves the reaction of benzene derivatives with nitroalkenes under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions can vary, but they generally involve electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-(2-nitroethylidene)bis(4-propoxy-) can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents such as hydrogen gas or metal hydrides. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(2-nitroethylidene)bis(4-propoxy-) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(2-nitroethylidene)bis(4-propoxy-) involves its interaction with molecular targets and pathways within biological systems. The nitro group can participate in redox reactions, while the benzene ring can engage in π-π interactions with other aromatic compounds. These interactions can influence the compound’s biological activity and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: A similar compound with different substituents on the benzene ring.
Benzene, 1,1’-(1,2-ethanediylbis(oxymethylene)]bis-: Another related compound with different functional groups.
Uniqueness
Benzene, 1,1’-(2-nitroethylidene)bis(4-propoxy-) is unique due to its specific combination of nitroethylidene and propoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
85078-29-1 |
|---|---|
Molekularformel |
C20H25NO4 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
1-[2-nitro-1-(4-propoxyphenyl)ethyl]-4-propoxybenzene |
InChI |
InChI=1S/C20H25NO4/c1-3-13-24-18-9-5-16(6-10-18)20(15-21(22)23)17-7-11-19(12-8-17)25-14-4-2/h5-12,20H,3-4,13-15H2,1-2H3 |
InChI-Schlüssel |
LDXVRQJBOGQWHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


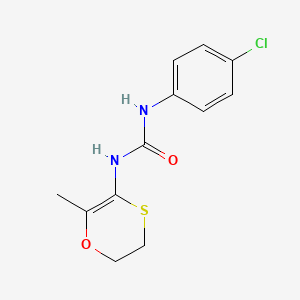
![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
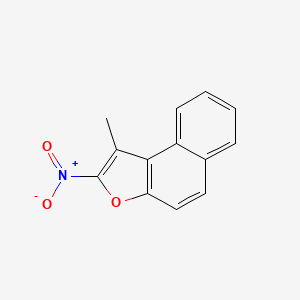
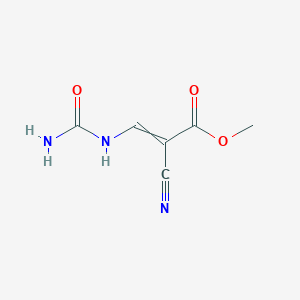
![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)
![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)
![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)
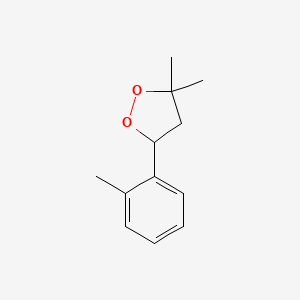
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)
![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)
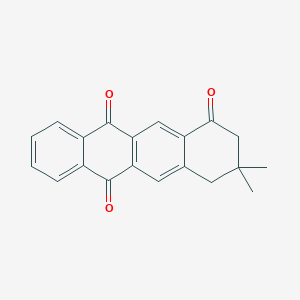
![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)
